molecular formula C6H4ClNO3 B015424 2-Chloro-5-nitrophenol CAS No. 619-10-3

2-Chloro-5-nitrophenol

Cat. No. B015424
CAS RN: 619-10-3
M. Wt: 173.55 g/mol
InChI Key: BUMGQSCPTLELLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

2C5NP can be synthesized from various precursors through nitration reactions. One study on the synthesis of related compounds discusses the transformation of 2-chloro-10-methylphenothiazine into mono-nitro compounds, showcasing the general approach for nitroaromatic compound synthesis, which may be adapted for 2C5NP (Jovanovic et al., 1986).

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds, including 2C5NP, can be analyzed using various spectroscopic methods. For instance, the structure of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide provides insights into the nitration positions and molecular configurations of chloro-nitrophenol compounds, which are relevant for understanding 2C5NP's structural characteristics (Jovanovic et al., 1986).

Chemical Reactions and Properties

2C5NP undergoes various chemical reactions, including degradation pathways facilitated by microbial activity. A study on Cupriavidus sp. strain CNP-8 revealed that this bacterium could degrade 2C5NP through a reductive pathway, converting it to 2-chloro-5-hydroxylaminophenol as an intermediate (Min et al., 2017). This process is crucial for understanding the environmental degradation and potential detoxification of 2C5NP.

Physical Properties Analysis

The physical properties of 2C5NP, such as solubility, melting point, and vapor pressure, are essential for predicting its behavior in the environment. While specific studies on 2C5NP's physical properties were not identified, research on similar chloro-nitrophenol compounds provides a basis for estimating these properties. The physical characteristics influence the compound's distribution, persistence, and bioavailability in environmental matrices.

Chemical Properties Analysis

2C5NP's chemical properties, including reactivity and stability, are influenced by its functional groups. The presence of both chloro and nitro groups on the phenol ring affects its electron distribution, acidity, and potential for undergoing substitution reactions. Studies on related compounds, such as the reduction and reductive dechlorination of chloro-nitrophenols, provide insights into 2C5NP's chemical behavior and its susceptibility to transformation or degradation under various environmental conditions (Schenzle et al., 1999).

Scientific Research Applications

Microbiological Degradation

  • Scientific Field: Microbiology
  • Application Summary: 2-Chloro-5-nitrophenol (2C5NP) is a typical chlorinated nitroaromatic pollutant. A bacterium, Cupriavidus sp. strain CNP-8, was found to degrade 2C5NP via partial reductive pathways .
  • Methods of Application: The degradation of different concentrations of 2C5NP (0.3–0.7 mM) by strain CNP-8 was carried out to study the degradation kinetics . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
  • Results: Biodegradation kinetic analysis indicated that 2C5NP degradation by this strain was concentration dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h −1 .

Water Treatment

  • Scientific Field: Environmental Science
  • Application Summary: HOCl and UV activated HOCl (UV/HOCl) have been applied for water disinfection and abatement of organic contaminants .
  • Methods of Application: The elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes were investigated .
  • Results: 61.4% of 4-nitrophenol was removed by UV/HOCl in 5 min with HOCl dose of 60 μM, significantly higher than that by UV (3.3%) or HOCl alone (32.0%) .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chloro-5-nitrophenol is a compound useful in organic synthesis .

Synthesis of Benzoxazole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-5-chlorophenol, which can potentially be synthesized from 2-Chloro-5-nitrophenol through a series of reactions, may be used to synthesize benzoxazole derivatives .

Safety And Hazards

2C5NP is considered hazardous due to its acute toxicity, mutagenicity, and its easy reduction into carcinogenic aromatic amines . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for research on 2C5NP could involve further exploration of its synthesis, degradation pathways, and its impact on the environment and human health. More research is also needed to fully understand the molecular mechanism of 2C5NP degradation .

properties

IUPAC Name

2-chloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMGQSCPTLELLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210921
Record name 2-Chloro-5-nitrophenol
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrophenol

CAS RN

619-10-3
Record name 2-Chloro-5-nitrophenol
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Record name 2-Chloro-5-nitrophenol
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Record name 2-Chloro-5-nitrophenol
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Record name 2-Chloro-5-nitrophenol
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Record name 2-chloro-5-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-5-nitroanisole (310 g, 1.7 mol) was taken up in a mixture of 48% HBr (1.5 L) and AcOH (1.2 L) and heated at reflux for 3 days. The dark solution was allowed to cool to room temperature, poured into ice water (10 L), and let stand for 3 h. The resultant dull yellow solid was filtered, washed with water, and dried in vacuo (230 g, 79%): mp 115–117° C.
Quantity
310 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated solution of sodium nitrite (1.8 g, 26.0 mmol) in water (12 mL) was added dropwise to a suspension of 2-amino-5-nitro-phenol (2.0 g, 13.0 mmol) in concentrated hydrochloric acid (10 mL) at 0° C. and stirred for 30 min. In another flask, copper (I) chloride (5.15 g, 52.0 mmol) and concentrated hydrochloric acid (20 mL) were heated to between 60 and 70° C. and the diazonium salt solution was added dropwise to this over a period of 30 min. The reaction mixture was heated to 80° C. and stirred for 15 min. It was then cooled to room temperature and ethyl acetate (50 mL) was added and stirred for 5 min. The organic phase was separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with water (4×50 mL), brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography over silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent to afford 2-chloro-5-nitro-phenol (2.08 g, 92%) as a crystalline yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
5.15 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-chloro-2-methoxy-4-nitrobenzene (20 g, 106.6 mmol) in dichloromethane (500 mL) at −78° C. under a flow of Nitrogen gas, a solution of BBr3 (747 mmol) in dichloromethane was added dropwise. The reaction was stirred overnight at −20° C., then for 1 h at 4° C. To the reaction, 10 mL of MeOH and 100 mL of water were added dropwise. The resulting mixture was made basic with 10% NaOH solution. The aqueous layer was then made acidic and was extracted with chloroform. The combined organic layers were dried with Na2SO4, filtered and concentrated in vacuo to afford the yellow solid 2-chloro-5-nitrophenol (12.5 g, 68%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
747 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Chloro-5-nitroanisole (9.7 g, 49.1 mmol) in HOAc (78 mL) and 48% HBr (97 mL) was heated for 18 h at 140° C. The reaction was cooled to RT, diluted with ice water, and extracted with EtOAc once the ice had melted. The organic layer was brine-washed 4×, dried over Na2SO4, filtered, concentrated, and dried under vacuum to yield the title compound as yellow-light brown solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A saturated solution of sodium nitrite (1.8 g, 26.0 mmol) in water (12 mL) was added dropwise to a suspension of 2-amino-5-nitro-phenol (2.0 g, 13.0 mmol) in concentrated hydrochloric acid (10 mL) at 0° C. and stirred for 30 min. A solution of Copper (I) chloride (5.15 g, 52.0 mmol) and concentrated hydrochloric acid (20 mL) heated to between 60 and 70° C. was added dropwise over a period of 30 min. The resultant reaction mixture was heated to 80° C. and stirred for 15 min and then allowed to cool to ambient temperature. Ethyl acetate (50 mL) was added and after stirring for 5 min the organic phase was separated and the aqueous phase was re-extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with water (4×50 mL), brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography over silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent to afford 2-chloro-5-nitro-phenol (2.08 g, 92%) as a crystalline yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
5.15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-nitrophenol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
154
Citations
A Schenzle, H Lenke, JC Spain… - Applied and …, 1999 - Am Soc Microbiol
… Ralstonia eutropha JMP134 utilizes 2-chloro-5-nitrophenol … 2-chloro-5-nitrophenol are analogous to those of 3-nitrophenol degradation in R. eutropha JMP134. 2-Chloro-5-nitrophenol …
Number of citations: 82 journals.asm.org
J Min, W Chen, J Wang, X Hu - Frontiers in Microbiology, 2017 - frontiersin.org
… Compound 2-chloro-5-nitrophenol (2C5NP) is a typical chlorinated nitroaromatic pollutant. … strain CNP-8 utilizing 2-chloro-5-nitrophenol (2C5NP) and meta-nitrophenol (MNP) via partial …
Number of citations: 18 www.frontiersin.org
J Min, JJ Zhang, NY Zhou - Applied and Environmental …, 2016 - Am Soc Microbiol
… Chloronitrophenols, such as 2-chloro-4-nitrophenol (2C4NP), 4-chloro-2-nitrophenol (4C2NP), and 2-chloro-5-nitrophenol (2C5NP), with high toxicity to human beings and animals …
Number of citations: 47 journals.asm.org
A Ghosh, M Khurana, A Chauhan… - … science & technology, 2010 - ACS Publications
… For example, the 2-chloro-5-nitrophenol degradation pathway has been characterized in a Gram-negative strain Ralstonia eutropha JMP134 where the nitro group was initially reduced …
Number of citations: 120 0-pubs-acs-org.brum.beds.ac.uk
PK Arora, A Sharma, R Mehta, BD Shenoy… - Microbial Cell …, 2012 - Springer
Background Chloronitrophenols (CNPs) are widely used in the synthesis of dyes, drugs and pesticides, and constitute a major group of environmental pollutants. 4-Chloro-2-nitrophenol …
PK Arora, RK Jain - PloS one, 2012 - journals.plos.org
… PNP, 4-chloro-2-nitrophenol (4C2NP), 3-methyl-4-nitrophenol (3Me4NP), and 2-chloro-5-nitrophenol (2C5NP) were used as test compounds. Decolourization and growth of strain RKJ …
Number of citations: 58 journals.plos.org
J Pandey, HJ Heipieper, A Chauhan, PK Arora… - Applied microbiology …, 2011 - Springer
Burkholderia sp. strain SJ98 (DSM 23195) was previously isolated and characterized for degradation and co-metabolic transformation of a number nitroaromatic compounds. In the …
J Min, J Wang, W Chen, X Hu - AMB Express, 2018 - Springer
Cupriavidus sp. strain CNP-8 isolated from a pesticide-contaminated soil was able to utilize 2-chloro-4-nitrophenol (2C4NP) as a sole source of carbon, nitrogen and energy, together …
Z Ke, M Lan, T Yang, W Jia, Z Gou, K Chen… - Environmental Research, 2021 - Elsevier
… Genetic and biochemical characterization of 2-chloro-5-nitrophenol degradation in a newly … dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 …
PK Arora, A Srivastava, VP Singh - Scientific reports, 2014 - nature.com
… Examples are 2-chloro-4-nitrophenol (2C4NP), 4-chloro-2-nitrophenol (4C2NP), 4-chloro-3-nitrophenol (4C3NP), 2-chloro-3-nitrophenol (2C3NP) and 2-chloro-5-nitrophenol (2C5NP) …
Number of citations: 30 0-www-nature-com.brum.beds.ac.uk

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